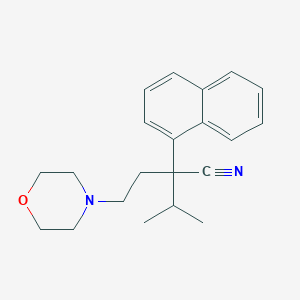

alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

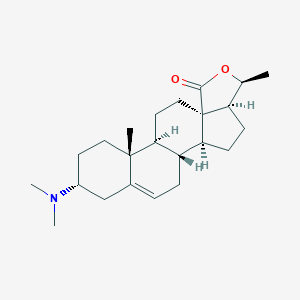

Alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile, commonly known as WIN 55,212-2, is a synthetic cannabinoid compound that has been widely used in scientific research. It was first synthesized in the 1990s as a potential therapeutic agent for various medical conditions. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mecanismo De Acción

WIN 55,212-2 acts as a potent agonist of cannabinoid receptors, particularly CB1 and CB2 receptors. It binds to these receptors and activates them, leading to various physiological effects. It also inhibits the reuptake of endocannabinoids, such as anandamide, which further enhances its effects.

Efectos Bioquímicos Y Fisiológicos

WIN 55,212-2 has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and appetite-stimulating effects. It has also been shown to have neuroprotective and anti-cancer properties. However, its effects can vary depending on the dose and route of administration.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

WIN 55,212-2 has several advantages for lab experiments, including its potency, specificity, and well-characterized mechanism of action. It can also be easily synthesized and has a long shelf life. However, its use can be limited by its potential side effects, such as sedation, hypothermia, and tolerance development.

Direcciones Futuras

There are several future directions for research on WIN 55,212-2 and other synthetic cannabinoids. These include investigating their potential therapeutic effects in various medical conditions, developing new synthetic cannabinoids with improved pharmacological properties, and studying the long-term effects of chronic cannabinoid use. There is also a need for further research on the safety and potential risks associated with the use of synthetic cannabinoids.

Métodos De Síntesis

The synthesis of WIN 55,212-2 involves several chemical reactions, including the condensation of 2-naphthylacetonitrile with isopropylamine, followed by the reaction of the resulting imine with morpholine. The final product is obtained by reacting the intermediate with acetic anhydride and sodium acetate.

Aplicaciones Científicas De Investigación

WIN 55,212-2 has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes, including pain, inflammation, appetite, and mood regulation. It has also been used to investigate the potential therapeutic effects of cannabinoids in various medical conditions, such as cancer, epilepsy, and neurodegenerative diseases.

Propiedades

Número CAS |

1238-65-9 |

|---|---|

Nombre del producto |

alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthaleneacetonitrile |

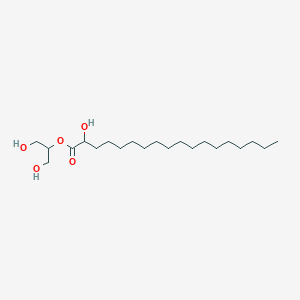

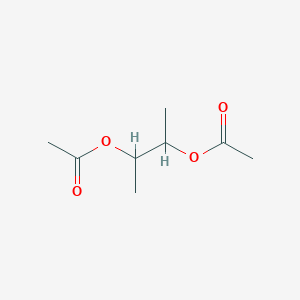

Fórmula molecular |

C21H26N2O |

Peso molecular |

322.4 g/mol |

Nombre IUPAC |

3-methyl-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylbutanenitrile |

InChI |

InChI=1S/C21H26N2O/c1-17(2)21(16-22,10-11-23-12-14-24-15-13-23)20-9-5-7-18-6-3-4-8-19(18)20/h3-9,17H,10-15H2,1-2H3 |

Clave InChI |

OGRZCCCGYFWIDL-UHFFFAOYSA-N |

SMILES |

CC(C)C(CCN1CCOCC1)(C#N)C2=CC=CC3=CC=CC=C32 |

SMILES canónico |

CC(C)C(CCN1CCOCC1)(C#N)C2=CC=CC3=CC=CC=C32 |

Sinónimos |

α-Isopropyl-α-(2-morpholinoethyl)-1-naphthaleneacetonitrile |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid](/img/structure/B75511.png)